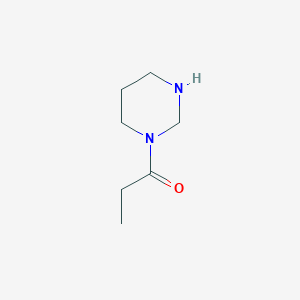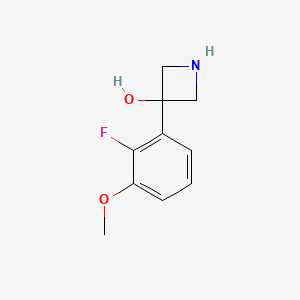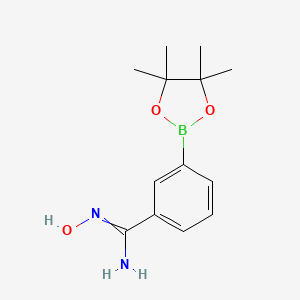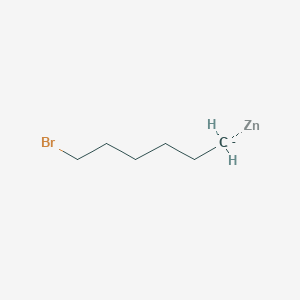![molecular formula C16H9ClO B11757025 10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)
10-Chloronaphtho[2,1-b]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloronaphtho[2,1-b]benzofuran is a chemical compound with the molecular formula C16H9ClO and a molecular weight of 252.7 g/mol . It is a derivative of naphtho[2,1-b]benzofuran and is known for its applications in the field of optoelectronic materials, particularly in the production of OLED (organic light-emitting diode) organic semiconductor light sources .
Vorbereitungsmethoden
The synthesis of 10-Chloronaphtho[2,1-b]benzofuran typically involves the chlorination of naphtho[2,1-b]benzofuran. One common method includes the reaction of naphtho[2,1-b]benzofuran with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
For industrial production, the process may involve large-scale chlorination reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through recrystallization or column chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
10-Chloronaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 10-methoxynaphtho[2,1-b]benzofuran .
Wissenschaftliche Forschungsanwendungen
10-Chloronaphtho[2,1-b]benzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism of action of 10-Chloronaphtho[2,1-b]benzofuran in its applications, particularly in optoelectronics, involves its ability to act as a semiconductor material. The compound’s molecular structure allows it to efficiently transport electrons and holes, which is crucial for the functioning of OLEDs. The presence of the chlorine atom enhances its electron-withdrawing properties, thereby improving its performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
10-Chloronaphtho[2,1-b]benzofuran can be compared with other similar compounds such as:
10-Bromonaphtho[2,1-b]benzofuran: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and electronic properties.
10-Fluoronaphtho[2,1-b]benzofuran: Contains a fluorine atom, leading to different chemical behavior and applications.
10-Iodonaphtho[2,1-b]benzofuran:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H9ClO |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
10-chloronaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H |
InChI-Schlüssel |
FNULZJHNXGVSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
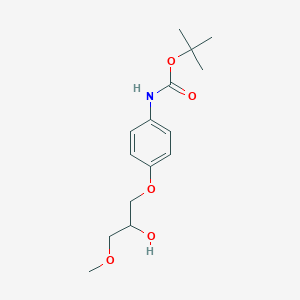
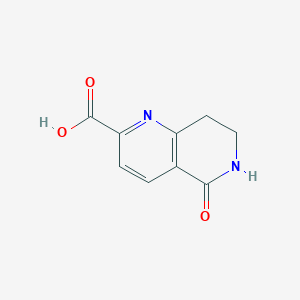
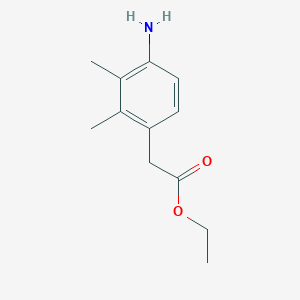
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
